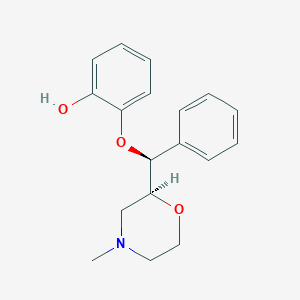
(+/-)-N-Methyldesethylreboxetine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-N-Methyldesethylreboxetine is a chemical compound that belongs to the class of norepinephrine reuptake inhibitors. It is a derivative of reboxetine, a drug primarily used in the treatment of depression. This compound has been studied for its potential therapeutic effects and its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-N-Methyldesethylreboxetine typically involves multiple steps, starting from commercially available precursors. The process includes the following key steps:
Alkylation: The initial step involves the alkylation of a suitable precursor with a methylating agent under controlled conditions.
Reduction: The intermediate product is then subjected to reduction reactions to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-N-Methyldesethylreboxetine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neurobiological research.
Medicine: Explored for its therapeutic potential in treating neurological disorders such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (+/-)-N-Methyldesethylreboxetine involves the inhibition of norepinephrine reuptake. By blocking the reuptake of norepinephrine, this compound increases the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing its effects. The molecular targets include norepinephrine transporters, and the pathways involved are related to neurotransmitter regulation and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Reboxetine: The parent compound, primarily used as an antidepressant.
Atomoxetine: Another norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder (ADHD).
Desipramine: A tricyclic antidepressant with similar norepinephrine reuptake inhibition properties.
Uniqueness
(+/-)-N-Methyldesethylreboxetine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to reboxetine, it has a different metabolic profile and may offer advantages in terms of efficacy and side effects. Its unique structure also makes it a valuable tool in research for understanding the role of norepinephrine in various physiological processes.
Propriétés
Formule moléculaire |
C18H21NO3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-[(S)-[(2S)-4-methylmorpholin-2-yl]-phenylmethoxy]phenol |
InChI |
InChI=1S/C18H21NO3/c1-19-11-12-21-17(13-19)18(14-7-3-2-4-8-14)22-16-10-6-5-9-15(16)20/h2-10,17-18,20H,11-13H2,1H3/t17-,18-/m0/s1 |
Clé InChI |
FZTOQQDBNKVFCW-ROUUACIJSA-N |
SMILES isomérique |
CN1CCO[C@@H](C1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3O |
SMILES canonique |
CN1CCOC(C1)C(C2=CC=CC=C2)OC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


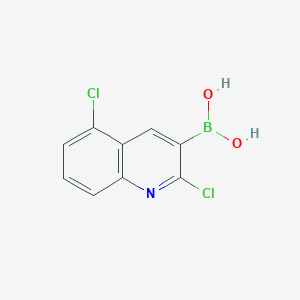
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)

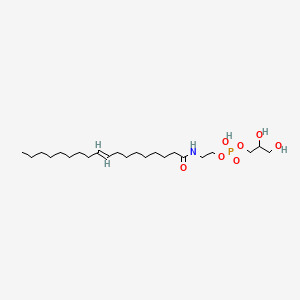
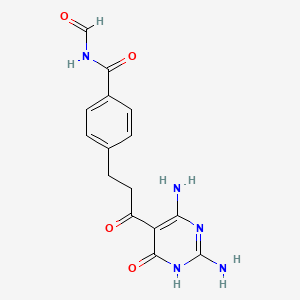
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
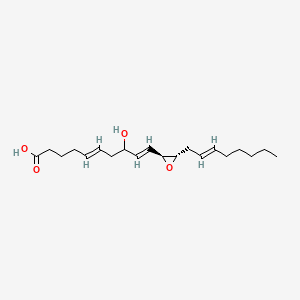
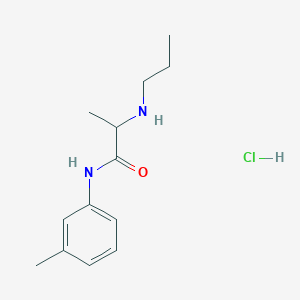
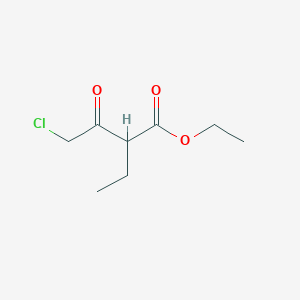
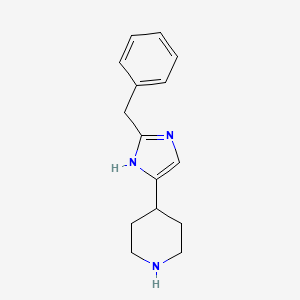
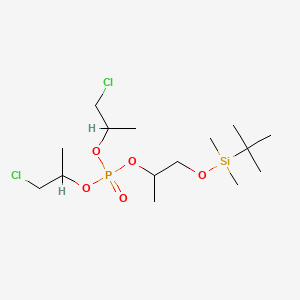
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
